molecular formula C15H25ClN2O4S2 B14337428 4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide

4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide

Cat. No.: B14337428
M. Wt: 397.0 g/mol
InChI Key: JVQFHRAWPRZWSG-UHFFFAOYSA-N
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Description

4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of chloro, methyl, and sulfonamide groups attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NBS in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide is unique due to the presence of both sulfonamide groups and the specific arrangement of substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H25ClN2O4S2

Molecular Weight

397.0 g/mol

IUPAC Name

4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide

InChI

InChI=1S/C15H25ClN2O4S2/c1-10(2)8-17-23(19,20)14-7-15(13(16)6-12(14)5)24(21,22)18-9-11(3)4/h6-7,10-11,17-18H,8-9H2,1-5H3

InChI Key

JVQFHRAWPRZWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC(C)C)S(=O)(=O)NCC(C)C)Cl

Origin of Product

United States

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